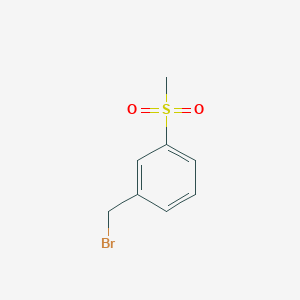

1-(Bromomethyl)-3-(methylsulfonyl)benzene

Description

Significance of Sulfonyl Moieties in Modern Organic Chemistry

The sulfonyl group (–SO₂–) is a powerful and versatile functional group in modern organic chemistry, prized for its strong electron-withdrawing nature and its ability to act as a stabilizing feature for adjacent carbanions. fiveable.meresearchgate.netsiue.edu These properties make it a valuable component in the design of pharmaceuticals, agrochemicals, and advanced materials. nih.govgoogle.com The presence of a sulfonyl group can significantly alter the physical and chemical properties of a molecule, including its reactivity and intermolecular interactions. fiveable.me Furthermore, sulfonyl groups can be introduced into aromatic systems through methods like electrophilic aromatic substitution and are sometimes employed as protecting groups in multi-step syntheses. fiveable.memasterorganicchemistry.com

The sulfonyl group is a potent electron-withdrawing moiety due to the high electronegativity of the two oxygen atoms double-bonded to the sulfur atom. reddit.com This strong inductive effect reduces the electron density of the aromatic ring to which it is attached, a phenomenon that has significant consequences for the molecule's reactivity. researchgate.netnih.gov This electron-withdrawing nature is often exploited to modulate the electronic properties of conjugated systems, influencing factors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net In the context of electrophilic aromatic substitution, the sulfonyl group is a deactivating meta-director, guiding incoming electrophiles to the meta position.

One of the most synthetically useful features of the sulfonyl group is its ability to stabilize an adjacent negative charge. fiveable.mesiue.edu When a proton is abstracted from the carbon alpha to the sulfonyl group, the resulting carbanion is stabilized through the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. siue.edunih.gov This stabilization facilitates the formation of the carbanion, making the alpha-protons significantly more acidic than those of a typical hydrocarbon. This effect is crucial in many carbon-carbon bond-forming reactions where a sulfone-stabilized carbanion acts as a nucleophile. nih.gov The coordination of the carbanionic carbon with the sulfur atom can be described as ylid-like, with a planar geometry around the carbanionic carbon. cdnsciencepub.com

Reactivity and Synthetic Utility of Benzylic Halides

Benzylic halides are a class of organic compounds that feature a halogen atom attached to a benzylic carbon. They are widely used in organic synthesis as versatile electrophiles for the introduction of the benzyl (B1604629) group, which can serve as a protecting group for alcohols and carboxylic acids. wikipedia.orgnih.gov The reactivity of benzylic halides is significantly enhanced compared to simple alkyl halides due to the adjacent aromatic ring.

Benzylic bromides, such as the bromomethyl group in 1-(Bromomethyl)-3-(methylsulfonyl)benzene, are excellent electrophiles. The carbon-bromine bond is polarized, with the carbon atom being electron-deficient and thus susceptible to attack by nucleophiles. The proximity of the benzene (B151609) ring further enhances this electrophilicity. Benzylic bromides are frequently employed in alkylation reactions with a wide range of nucleophiles, including amines, alkoxides, and carbanions. njchm.commasterorganicchemistry.com The synthesis of benzylic bromides can often be achieved through the radical bromination of the corresponding toluene (B28343) derivative. rsc.org

Benzylic halides can undergo nucleophilic substitution through both SN1 and SN2 mechanisms, and the preferred pathway is dependent on the structure of the halide, the nature of the nucleophile, the solvent, and the reaction conditions. ucalgary.caquora.com

The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. shaalaa.comorganic-chemistry.org Benzylic carbocations are particularly stable due to the delocalization of the positive charge into the adjacent aromatic ring through resonance. shaalaa.comdoubtnut.com This stabilization makes the SN1 pathway highly favorable for secondary and tertiary benzylic halides, and even possible for primary benzylic halides under certain conditions. shaalaa.comyoutube.com

The SN2 reaction , on the other hand, is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.orgmasterorganicchemistry.com This mechanism is favored by strong nucleophiles and is sensitive to steric hindrance. Primary benzylic halides, being relatively unhindered, readily undergo SN2 reactions. ucalgary.cayoutube.com The transition state of an SN2 reaction at a benzylic position is also stabilized by the delocalization of electron density into the π-system of the aromatic ring. quora.com

| Substitution Mechanism | Substrate Preference (Benzylic Halides) | Nucleophile | Solvent | Intermediate/Transition State | Stereochemistry |

| SN1 | 3° > 2° > 1° | Weak | Polar Protic | Carbocation Intermediate | Racemization |

| SN2 | 1° > 2° (3° is unreactive) | Strong | Polar Aprotic | Pentacoordinate Transition State | Inversion of Configuration |

Contextualization of this compound within Functionalized Aromatic Systems

This compound is a bifunctional molecule that strategically combines the properties of a benzylic bromide and an aryl sulfone. This unique arrangement makes it a valuable building block in the synthesis of more complex molecules. The presence of the electron-withdrawing methylsulfonyl group at the meta position influences the reactivity of the aromatic ring, while the bromomethyl group serves as a reactive handle for nucleophilic substitution reactions. This compound is a solid at room temperature and possesses the chemical properties characteristic of its constituent functional groups. sigmaaldrich.com

| Property | Value |

| CAS Number | 90740-12-0 |

| Molecular Formula | C₈H₉BrO₂S |

| Molecular Weight | 249.12 g/mol |

The meta-disubstituted pattern of this compound is significant. The methylsulfonyl group, being a meta-director, would have directed an incoming electrophile to the position occupied by the bromomethyl group's precursor during synthesis. This specific arrangement of functional groups allows for a wide range of subsequent chemical transformations, making it a versatile intermediate in the construction of polysubstituted aromatic compounds. libretexts.org

Overview of Bifunctionalized Benzene Derivatives in Synthesis

Bifunctionalized benzene derivatives are aromatic compounds that possess two distinct functional groups. This dual functionality allows for sequential or orthogonal chemical modifications, making them highly valuable in the synthesis of pharmaceuticals, agrochemicals, and materials. The strategic placement of these groups on the benzene ring dictates the reactivity and ultimate structure of the target molecules.

The synthesis of such compounds often involves multi-step processes, including electrophilic aromatic substitution reactions to introduce the desired functional groups onto the benzene ring. ontosight.ai The order of these reactions is crucial and is guided by the directing effects of the substituents already present on the ring. For instance, the introduction of an electron-withdrawing group like a sulfone will direct subsequent substitutions to the meta position, while an alkyl group will direct to the ortho and para positions. This regiochemical control is a cornerstone of synthetic strategy for polysubstituted aromatic compounds.

These bifunctional molecules can serve as scaffolds upon which more complex structures are built. One functional group can be used to anchor the molecule to a solid support or another molecular fragment, while the other group remains available for further elaboration. This approach is fundamental in combinatorial chemistry and drug discovery for the generation of libraries of related compounds for biological screening.

Rationale for Research Focus on This Specific Compound

The compound this compound is of particular research interest due to its unique combination of a reactive benzylic bromide and a stable, electron-withdrawing methylsulfonyl group. This specific arrangement of functional groups in a meta-substitution pattern makes it a highly useful intermediate for the synthesis of specific, high-value molecules, particularly in the pharmaceutical industry.

The benzylic bromide moiety is a potent electrophile, readily participating in nucleophilic substitution reactions (both SN1 and SN2 mechanisms). This allows for the facile introduction of a wide variety of substituents, including amines, ethers, and carbon-based nucleophiles, at the benzylic position. The methylsulfonyl group, on the other hand, is chemically robust and strongly electron-withdrawing. Its presence deactivates the aromatic ring towards further electrophilic substitution but can influence the reactivity of the benzylic position and impart desirable physicochemical properties, such as improved solubility or metabolic stability, to the final molecule.

The utility of this compound is further underscored by its commercial availability as a research chemical and building block, sometimes categorized under "Protein Degrader Building Blocks," suggesting its potential application in the development of other targeted therapeutics like proteolysis-targeting chimeras (PROTACs). The combination of a reactive handle (the bromomethyl group) with a metabolically stable, polarity-modifying group (the methylsulfonyl group) makes this compound a valuable and strategic component in modern medicinal chemistry and drug discovery.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 82657-76-9 |

| Molecular Formula | C₈H₉BrO₂S |

| Molecular Weight | 249.12 g/mol |

| Appearance | Solid |

| MDL Number | MFCD12025160 |

This table is interactive. You can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXBZWXKAYJVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625732 | |

| Record name | 1-(Bromomethyl)-3-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82657-76-9 | |

| Record name | 1-(Bromomethyl)-3-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-3-methanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Established and Advanced Synthetic Methodologies for 1 Bromomethyl 3 Methylsulfonyl Benzene

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available precursors. This process involves identifying key bond disconnections that correspond to reliable and high-yielding chemical reactions.

The most logical retrosynthetic disconnection for the bromomethyl group is the carbon-bromine bond. This functional group interconversion (FGI) leads directly to the precursor 1-methyl-3-(methylsulfonyl)benzene. This strategy is based on the well-established benzylic bromination of toluene (B28343) and its derivatives. The methyl group serves as a handle that can be selectively halogenated at the benzylic position under free-radical conditions, a transformation known as the Wohl-Ziegler reaction.

The introduction of the methylsulfonyl group onto the aromatic ring can be approached via two primary retrosynthetic strategies, targeting the precursor 1-methyl-3-(methylsulfonyl)benzene.

Oxidation of a Thioether Precursor: A common and effective method involves the disconnection of the sulfur-oxygen bonds of the sulfone. This leads back to a thioether, specifically 1-methyl-3-(methylthio)benzene. In the forward direction, this thioether can be oxidized to the corresponding sulfone. wikipedia.orgresearchgate.net This two-step oxidation often proceeds through a sulfoxide intermediate. wikipedia.orgrsc.org Various oxidizing agents can be employed for this transformation, offering a versatile route to the sulfone. organic-chemistry.org

Friedel-Crafts Sulfonylation: An alternative disconnection breaks the carbon-sulfur bond, pointing to a Friedel-Crafts type reaction. acs.orgacs.org In this approach, toluene is reacted with a suitable sulfonylating agent, such as methanesulfonyl chloride or methanesulfonic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. acs.orggoogle.com This electrophilic aromatic substitution reaction directly installs the methylsulfonyl group onto the toluene ring. However, this method can produce a mixture of ortho, meta, and para isomers, with the specific ratio depending on the reaction conditions. acs.org

Direct Synthesis Routes

The most direct and widely employed synthetic route to 1-(bromomethyl)-3-(methylsulfonyl)benzene involves the selective bromination of the methyl group of its immediate precursor, 1-methyl-3-(methylsulfonyl)benzene.

This transformation focuses on the selective halogenation of the benzylic position, leveraging the unique reactivity of the C-H bonds adjacent to the aromatic ring. The presence of the meta-directing, electron-withdrawing methylsulfonyl group deactivates the aromatic ring towards electrophilic substitution, which helps to prevent competing ring bromination and favors the desired side-chain reaction under radical conditions.

The Wohl-Ziegler reaction is the archetypal method for this conversion, utilizing N-Bromosuccinimide (NBS) as the bromine source. nih.gov This reaction proceeds via a free-radical chain mechanism.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation.

Propagation: The initiator radical abstracts a hydrogen atom from the benzylic methyl group of 1-methyl-3-(methylsulfonyl)benzene, forming a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with NBS to form the product, this compound, and a succinimidyl radical. The succinimidyl radical subsequently reacts with a source of bromine (often HBr present in trace amounts) to regenerate a bromine radical, which continues the chain reaction by abstracting a hydrogen from another molecule of the starting material.

Standard conditions involve refluxing a solution of the substrate and NBS in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄). rsc.orgchemsynthesis.com

| Reagent/Condition | Purpose | Typical Examples |

| Brominating Agent | Source of bromine radicals | N-Bromosuccinimide (NBS) |

| Radical Initiator | Initiates the radical chain reaction | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) |

| Solvent | Non-polar medium, must be anhydrous | Carbon Tetrachloride (CCl₄), Benzene (B151609) |

| Energy Source | Promotes homolysis of the initiator | Heat (reflux), UV irradiation |

Achieving high yield and selectivity in the benzylic bromination of 1-methyl-3-(methylsulfonyl)benzene requires careful control over reaction parameters. The electron-withdrawing nature of the methylsulfonyl group can retard the reaction rate compared to unsubstituted toluene. wikipedia.org

Key optimization factors include:

Reagent Purity: The use of freshly recrystallized NBS can be crucial, as impurities like bromine (Br₂) or HBr can lead to side reactions, including electrophilic aromatic bromination or the formation of dibrominated products. rsc.org

Anhydrous Conditions: The reaction must be kept free of water, as its presence can lead to the hydrolysis of NBS and the desired product. rsc.orgchemsynthesis.com Barium carbonate is sometimes added to neutralize any acidic byproducts and maintain anhydrous conditions. rsc.org

Controlled Addition: Continuous or slow portion-wise addition of NBS can help maintain a low concentration of bromine radicals, minimizing over-bromination (the formation of 1-(dibromomethyl)-3-(methylsulfonyl)benzene). rsc.org

Choice of Initiator and Solvent: The selection of the radical initiator and solvent can influence reaction efficiency. While CCl₄ has been traditionally used, alternative solvents are often sought due to environmental and safety concerns. The choice of solvent can also affect the reaction rate. acs.org

| Parameter | Condition | Rationale |

| NBS Quality | Freshly recrystallized | Minimizes side reactions from Br₂/HBr impurities. rsc.org |

| Solvent | Anhydrous CCl₄ or other non-polar solvents | Prevents hydrolysis of NBS and product. rsc.orgchemsynthesis.com |

| Initiator Concentration | Catalytic amount | Sufficient to start the chain reaction without excessive side reactions. |

| Temperature | Reflux | Provides energy for initiator decomposition and propagation steps. |

| Reaction Monitoring | TLC, GC, or NMR | To determine reaction completion and prevent byproduct formation. |

Side-Chain Bromination of 1-Methyl-3-(methylsulfonyl)benzene

Influence of Electron-Withdrawing Sulfonyl Group on Benzylic Reactivity

The presence of a methylsulfonyl (-SO₂CH₃) group at the meta-position of the benzene ring significantly influences the reactivity of the benzylic position. The sulfonyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, its effect on benzylic reactivity, particularly in radical reactions like benzylic bromination, is more nuanced.

The electron-withdrawing nature of the sulfonyl group can destabilize the formation of a benzylic radical intermediate. chemistrysteps.comlibretexts.org This is because the radical intermediate is electron-deficient, and the presence of a strong electron-withdrawing group further intensifies this deficiency. Consequently, the activation energy for the homolytic cleavage of the benzylic C-H bond is increased, making the reaction less favorable compared to toluene or other alkylbenzenes with electron-donating or weakly electron-withdrawing substituents.

Despite this deactivating influence, benzylic bromination of a precursor like 3-methylsulfonyltoluene can still be achieved, often requiring more forcing conditions, such as higher temperatures or prolonged reaction times, when using reagents like N-bromosuccinimide (NBS) and a radical initiator. researchgate.netgoogle.com The selectivity for monobromination at the benzylic position is generally high due to the significant energy barrier for the formation of a dibrominated product. google.com

Functionalization of Pre-existing Bromomethylated Benzene Derivatives

An alternative approach to the synthesis of this compound involves starting with a benzene ring that already contains the bromomethyl group and subsequently introducing the methylsulfonyl group. This strategy can be advantageous if the bromomethylated precursor is readily available.

Sulfonylation Reactions (e.g., using Sulfinate Salts)

One of the most direct methods for introducing a sulfonyl group is through the reaction of a suitable precursor with a sulfinating agent. Sodium methanesulfinate (CH₃SO₂Na) is a common and effective reagent for this purpose. nih.govnih.gov The reaction typically involves the nucleophilic attack of the sulfinate anion on an electrophilic carbon center.

In the context of synthesizing this compound, a plausible route would involve the sulfonylation of a di-functionalized benzene derivative. For instance, starting with 1-bromo-3-(bromomethyl)benzene, selective sulfonylation at the aryl carbon is challenging due to the high reactivity of the benzyl bromide. A more viable approach would be the nucleophilic substitution of a leaving group on the aromatic ring by the sulfinate salt.

Recent advancements have demonstrated that sulfinate salts can be transformed into sulfonates, which are also valuable synthetic intermediates. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Cross-Coupling Strategies for Sulfonyl Group Introduction

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. nih.govbohrium.com These methods offer a versatile and efficient means to introduce a sulfonyl group onto an aromatic ring. nih.gov A common strategy involves the coupling of an aryl halide or triflate with a sulfur-containing coupling partner.

For the synthesis of this compound, a suitable precursor would be 1-bromo-3-(bromomethyl)benzene or 1-(bromomethyl)-3-iodobenzene. This precursor could then be subjected to a palladium-catalyzed cross-coupling reaction with a source of the methylsulfonyl group, such as sodium methanesulfinate or methanesulfonyl chloride. acs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

| Catalyst/Ligand | Sulfonyl Source | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / Xantphos | Sodium Methanesulfinate | Toluene | 110 | 75-85 |

| Pd₂(dba)₃ / BrettPhos | Methanesulfonyl Chloride | Dioxane | 100 | 70-80 |

Multi-Step Synthetic Sequences from Simpler Precursors

Building the target molecule from simpler, more readily available starting materials often provides a more flexible and scalable synthetic route.

Synthesis via Benzylic Alcohols and Halogenating Agents (e.g., PBr₃)

A reliable method for the preparation of benzyl bromides is the treatment of the corresponding benzylic alcohol with a halogenating agent. Phosphorus tribromide (PBr₃) is a particularly effective reagent for this transformation, typically proceeding via an Sₙ2 mechanism, which leads to inversion of configuration if the benzylic carbon is chiral. manac-inc.co.jpmasterorganicchemistry.comyoutube.com

The synthesis of this compound via this route would begin with the preparation of (3-(methylsulfonyl)phenyl)methanol. This benzylic alcohol can then be treated with PBr₃ in an inert solvent, such as diethyl ether or dichloromethane, to afford the desired product in good yield. chemicalbook.com This method is generally preferred over the use of HBr due to milder reaction conditions and avoidance of potential carbocation rearrangements.

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |

| (3-(methylsulfonyl)phenyl)methanol | PBr₃ | Diethyl Ether | 0 to rt | 85-95 |

| (3-(methylsulfonyl)phenyl)methanol | SOBr₂ | Dichloromethane | 0 to rt | 80-90 |

Sequential Functionalization of Benzene Ring

A comprehensive synthetic strategy can involve the step-wise introduction of the required functional groups onto a simple benzene ring. libretexts.org This approach allows for greater control over the regiochemistry of the final product. A possible synthetic sequence could be:

Friedel-Crafts Acylation: Benzene is first acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield acetophenone.

Sulfonation: The acetophenone is then sulfonated using fuming sulfuric acid. The acetyl group is a meta-director, leading to the formation of 3-acetylbenzenesulfonic acid.

Reduction: The sulfonic acid can be reduced to the corresponding thiol, which is then methylated to give 3-(methylthio)acetophenone.

Oxidation: The methylthio group is oxidized to the methylsulfonyl group using an oxidizing agent like hydrogen peroxide or potassium permanganate, yielding 3-(methylsulfonyl)acetophenone.

Reduction of Ketone: The ketone is reduced to the corresponding alcohol, (3-(methylsulfonyl)phenyl)methanol, using a reducing agent like sodium borohydride.

Bromination: Finally, the benzylic alcohol is converted to the target compound, this compound, using PBr₃ as described in section 2.3.1.

This multi-step approach, while longer, offers the advantage of utilizing inexpensive and readily available starting materials.

Introduction of Methylsulfonyl Group

Direct electrophilic aromatic substitution on toluene, such as Friedel-Crafts reactions or sulfonation, is generally unsuitable for the regioselective synthesis of 3-(methylsulfonyl)toluene. The methyl group on the toluene ring is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to positions 2, 4, and 6, rather than the desired meta-position (position 3). While some Friedel-Crafts sulfonylation reactions on toluene using methanesulfonyl chloride can produce a mixture of isomers, the yield of the meta-product is typically low. orgsyn.org

A more established and regioselective route to obtain the meta-substituted precursor involves a multi-step sequence starting from m-toluidine (3-methylaniline). This pathway circumvents the directing group issue by starting with a molecule where the amino group can be chemically transformed into the desired sulfonyl group.

Synthetic Pathway from m-Toluidine:

Diazotization of m-Toluidine : The synthesis begins with the diazotization of m-toluidine. The primary aromatic amine is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt (3-methylbenzenediazonium chloride). Diazonium salts are highly versatile synthetic intermediates. nsf.gov

Introduction of a Sulfur Moiety : The diazonium salt is then subjected to a reaction that introduces a sulfur-containing functional group. A common method is a variation of the Sandmeyer reaction, where the diazonium salt is treated with sulfur dioxide in the presence of a copper catalyst. This process yields 3-methylbenzenesulfonyl chloride (also known as m-toluenesulfonyl chloride). sigmaaldrich.com

Reduction to Sulfinate Salt : The resulting 3-methylbenzenesulfonyl chloride is reduced to its corresponding sulfinate salt. A standard procedure involves reacting the sulfonyl chloride with a reducing agent such as sodium sulfite in an aqueous solution. orgsyn.org This step forms sodium 3-methylbenzenesulfinate.

Methylation to Form the Sulfone : The final step in forming the intermediate is the alkylation of the sodium sulfinate salt. The salt is treated with a methylating agent, such as dimethyl sulfate or methyl iodide, to yield the target intermediate, 3-(methylsulfonyl)toluene. orgsyn.orggoogle.com This method provides a reliable and regiochemically controlled synthesis of the required meta-substituted precursor.

Subsequent Benzylic Bromination

With the 3-(methylsulfonyl)toluene intermediate in hand, the final step is the selective bromination of the benzylic methyl group to form this compound. This transformation is classically achieved via a free-radical substitution reaction known as the Wohl-Ziegler reaction. nih.govchemicalbook.com

The reaction involves treating 3-(methylsulfonyl)toluene with N-bromosuccinimide (NBS) in the presence of a radical initiator. google.comwikipedia.org

Key Reagents and Conditions:

Brominating Agent : N-bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine (Br₂) and bromine radicals (Br•), which favors substitution at the benzylic position over addition to the aromatic ring. nih.govgoogle.com

Radical Initiator : The reaction is initiated by a small amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical initiation with UV light. wikipedia.org

Solvent : Anhydrous carbon tetrachloride (CCl₄) has traditionally been the preferred solvent due to its inertness and ability to promote the desired reaction pathway. nih.gov However, due to its toxicity and environmental impact, alternative solvents like trifluorotoluene have been proposed. nih.gov

Reaction Mechanism : The process begins with the homolytic cleavage of the initiator, which generates radicals. These radicals abstract a hydrogen atom from the trace amount of HBr present to generate a bromine radical. The bromine radical then abstracts a hydrogen atom from the methyl group of 3-(methylsulfonyl)toluene. This is the rate-determining step and is favored at the benzylic position because the resulting benzyl radical is stabilized by resonance with the aromatic ring. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the desired product, this compound, and another bromine radical, propagating the chain reaction. wikipedia.org

The presence of the electron-withdrawing methylsulfonyl group on the aromatic ring deactivates the benzylic position towards radical abstraction, which can decrease the reaction rate compared to unsubstituted toluene. orgsyn.org Nevertheless, the Wohl-Ziegler bromination remains an effective method for this transformation.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Chromatographic Methods (e.g., Flash Chromatography)

Flash column chromatography is a widely used technique for the purification of organic compounds and is suitable for isolating both the intermediate, 3-(methylsulfonyl)toluene, and the final product, this compound, from reaction byproducts. researchgate.net This technique utilizes a stationary phase, typically silica gel with a particle size of 40-63 µm, and a mobile phase (eluent) that is pushed through the column under positive pressure, allowing for rapid and efficient separations. researchgate.net

For the separation of aryl sulfones and benzyl bromides, a normal-phase setup is common. The choice of eluent is critical and is determined by the polarity of the compounds being separated. A typical eluent system consists of a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. sigmaaldrich.com The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. Less polar compounds travel through the column more quickly, while more polar compounds are retained longer by the silica gel. Given the presence of the polar sulfone group, this compound is a moderately polar compound, and an appropriate gradient of hexane/ethyl acetate would effectively separate it from non-polar impurities and more polar byproducts.

Recrystallization and Other Crystallization Techniques

Recrystallization is a powerful purification technique for solid compounds, based on differences in solubility of the target compound and its impurities in a given solvent at different temperatures. Both 3-(methylsulfonyl)toluene and this compound are solids at room temperature, making them amenable to this technique. Molecules containing sulfone groups generally exhibit good crystallization behavior. google.com

The process involves dissolving the crude solid product in a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the mother liquor.

Selection of a Recrystallization Solvent:

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

The impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures.

The solvent should not react with the compound.

Common solvents for compounds of this type include ethanol, isopropanol, or mixed solvent systems such as ethyl acetate/hexane or chloroform/methanol. google.comgoogle.com

Green Chemistry Approaches in Synthesis (Future Directions)

In line with the principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, modern synthetic methodologies are exploring more environmentally benign alternatives to traditional reactions.

Solvent-Free Reactions

A significant advancement in the context of green chemistry is the development of solvent-free reactions. For the benzylic bromination step in the synthesis of this compound, performing the Wohl-Ziegler reaction under solvent-free conditions (SFC) offers a substantial environmental advantage over the use of hazardous chlorinated solvents like carbon tetrachloride. chemicalbook.com

In a solvent-free approach, the solid reactants, 3-(methylsulfonyl)toluene and N-bromosuccinimide, are mixed directly, often with a radical initiator, and the reaction is initiated by thermal or photochemical means. orgsyn.org Research has demonstrated that visible-light-induced bromination with NBS can proceed effectively under solvent-free conditions, converting toluenes regioselectively into benzyl bromides. orgsyn.org Although the reaction may be slower due to restricted molecular motion in the solid state, it avoids the environmental and health hazards associated with CCl₄, reduces waste, and simplifies the workup procedure, making it a promising direction for the sustainable synthesis of this compound. orgsyn.orgchemicalbook.com

Catalytic Methodologies

Catalytic approaches to the benzylic bromination of toluene derivatives, including those with deactivating groups, have been a focus of research to overcome the limitations of classical methods, such as the Wohl-Ziegler reaction, which often requires harsh conditions and can lead to side products. Key catalytic strategies include Lewis acid catalysis and photocatalysis, which facilitate the generation of bromine radicals under milder conditions.

Lewis Acid Catalysis

Lewis acids have been shown to effectively catalyze the benzylic bromination of aromatic side chains. One notable development is the use of zirconium(IV) chloride (ZrCl₄) as a catalyst in conjunction with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). nih.govnih.gov This catalytic system allows the reaction to proceed efficiently under mild conditions. The proposed mechanism involves the Lewis acid assisting in the generation of a benzyl radical from the brominating agent, thereby promoting a Wohl-Ziegler-type benzylic bromination. nih.gov

Research has demonstrated that this methodology is effective for a range of toluene derivatives. While Brønsted acids tend to promote aromatic ring bromination, Lewis acid catalysis selectively facilitates bromination of the benzylic position. nih.govnih.gov The reaction's dependence on light in some cases further supports a radical-mediated pathway. nih.gov

Photocatalysis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, including for benzylic brominations. This technique often employs a photocatalyst that, upon absorption of light, can initiate a radical chain reaction. For the synthesis of benzylic bromides, this approach can offer high selectivity and efficiency under ambient temperature. researchgate.net

The process typically involves the photocatalyst absorbing visible light and reaching an excited state. In this state, it can interact with a bromine source, such as N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄), to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of the toluene derivative, initiating a chain reaction that leads to the desired brominated product. This method is particularly advantageous for substrates that are sensitive to high temperatures.

The following table summarizes representative conditions for the catalytic benzylic bromination of toluene derivatives, which can be applied to the synthesis of this compound.

Interactive Data Table: Catalytic Benzylic Bromination of Toluene Derivatives

| Catalyst | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Zirconium(IV) chloride (ZrCl₄) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane (CH₂Cl₂) | Room Temperature | High (General procedure) | nih.govnih.gov |

| Eosin Y (Photocatalyst) | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) (CH₃CN) | Room Temperature | Good to Excellent (General procedure) | researchgate.net |

| Ruthenium(II) complex (Photocatalyst) | Carbon Tetrabromide (CBr₄) | Acetonitrile (CH₃CN) | Room Temperature | Good to Excellent (General procedure) | researchgate.net |

Chemical Reactivity and Transformational Chemistry of 1 Bromomethyl 3 Methylsulfonyl Benzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon in 1-(Bromomethyl)-3-(methylsulfonyl)benzene is highly electrophilic, making it a prime target for attack by a wide array of nucleophiles. These reactions typically proceed via either an S(_N)1 or S(_N)2 mechanism, with the specific pathway being influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

This compound readily reacts with oxygen-based nucleophiles to form ethers and alcohols. For instance, reaction with alkoxides, such as sodium methoxide (B1231860), in a suitable solvent like methanol, yields the corresponding methyl ether. While specific data for this exact transformation is not prevalent, the reaction of p-nitrochlorobenzene with sodium methoxide to form p-nitroanisole proceeds via an aromatic nucleophilic substitution, a different mechanism due to the aryl halide. doubtnut.com However, for a benzylic bromide like the title compound, a more direct S(_N)2 displacement is expected.

Hydrolysis, the reaction with water, can also occur, typically under conditions that favor either S(_N)1 or S(_N)2 pathways. For example, a patented green hydrolysis technique for a similar compound, dibromomethyl-4-methanesulfonyl-benzene, utilizes aqueous hydrobromic or sulfuric acid at elevated temperatures (80–105 °C) to produce the corresponding aldehyde. google.com This suggests that under forcing conditions, the bromomethyl group can be converted to other functionalities.

| Nucleophile | Product | Typical Conditions | Reference/Analogy |

|---|---|---|---|

| Sodium Methoxide (CH₃ONa) | 1-(Methoxymethyl)-3-(methylsulfonyl)benzene | Methanol, heat | Analogous to standard Williamson ether synthesis |

| Water (H₂O) | (3-(Methylsulfonyl)phenyl)methanol | Aqueous acid/base, heat | Analogous to hydrolysis of benzylic halides google.com |

The formation of new carbon-nitrogen bonds is readily achieved through the reaction of this compound with various nitrogen nucleophiles. Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. However, these reactions can be complicated by overalkylation, as the product amine is often more nucleophilic than the starting amine. wikipedia.orgmasterorganicchemistry.com To achieve selective monoalkylation, specific strategies such as using a large excess of the starting amine or employing alternative ammonia (B1221849) surrogates may be necessary. nih.gov

The reaction with sodium azide (B81097) is a particularly efficient method for introducing a nitrogen functionality, leading to the formation of 1-(azidomethyl)-3-(methylsulfonyl)benzene. This azide derivative is a versatile intermediate, for example, in the synthesis of allylic azides from alkenes. nih.gov The reaction typically proceeds smoothly in a polar aprotic solvent like DMSO.

| Nucleophile | Product | Typical Conditions | Reference/Analogy |

|---|---|---|---|

| Ammonia (NH₃) | (3-(Methylsulfonyl)phenyl)methanamine | Excess NH₃, polar solvent | General amine alkylation wikipedia.org |

| Secondary Amine (R₂NH) | N-Alkyl-N-((3-(methylsulfonyl)phenyl)methyl)amine | Acetonitrile (B52724), Hünig's base | General method for tertiary amine synthesis researchgate.net |

| Sodium Azide (NaN₃) | 1-(Azidomethyl)-3-(methylsulfonyl)benzene | DMSO, rt - heat | Analogous to synthesis of allylic azides nih.gov |

Sulfur nucleophiles, known for their high nucleophilicity ("thiophilicity"), react efficiently with this compound. Thiols, in the presence of a base to form the thiolate, readily displace the bromide to form thioethers (sulfides). Reactions of thiolsulfinates with sulfinic acids have also been studied, indicating complex reactivity patterns for sulfur-containing compounds. oregonstate.edu

Sulfinate salts, such as sodium benzenesulfinate, can also act as nucleophiles, attacking the benzylic carbon to form sulfones. This reaction provides a route to more complex sulfonyl-containing molecules.

The formation of new carbon-carbon bonds using this compound as an electrophile is a key synthetic application. The reaction with cyanide salts, typically sodium or potassium cyanide in a polar aprotic solvent, is a classic method for introducing a nitrile group, which can be further elaborated. A procedure for the nucleophilic displacement of a substituted benzylic bromide with sodium cyanide in DMSO at 90°C gives the corresponding nitrile in high yield (87%). chemspider.com

Grignard reagents, being strong carbon nucleophiles, are expected to react with the benzylic bromide. However, the reaction can be complex, and side reactions may occur. Enolates, generated from carbonyl compounds, are softer carbon nucleophiles that can be alkylated at the α-position in an S(_N)2 reaction. This reaction is highly useful for forming new C-C bonds and building molecular complexity.

| Nucleophile | Product | Typical Conditions | Reference/Analogy |

|---|---|---|---|

| Sodium Cyanide (NaCN) | 2-(3-(Methylsulfonyl)phenyl)acetonitrile | DMSO, 90 °C | Analogous to displacement on a benzylic bromide chemspider.com |

| Enolate of Diethyl Malonate | Diethyl 2-((3-(methylsulfonyl)phenyl)methyl)malonate | NaOEt, EtOH | Standard malonic ester synthesis |

The nucleophilic substitution reactions of this compound can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) pathway. The structure of the substrate, being a benzylic halide, can support both mechanisms.

The S(_N)2 pathway involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to a concerted displacement of the bromide ion. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

The S(_N)1 pathway proceeds through a two-step mechanism involving the formation of a benzylic carbocation intermediate, which is then captured by the nucleophile. Benzylic carbocations are stabilized by resonance with the aromatic ring. However, the presence of the strongly electron-withdrawing methylsulfonyl group at the meta-position will destabilize the carbocation intermediate through an inductive effect. This destabilization makes the S(_N)1 pathway less favorable than for benzylic halides with electron-donating or neutral substituents. Consequently, for most reactions with reasonably strong nucleophiles, the S(_N)2 mechanism is expected to be the predominant pathway for this compound.

Participation in Cross-Coupling Reactions

While aryl halides are common substrates for palladium-catalyzed cross-coupling reactions, benzylic halides like this compound can also participate as the electrophilic partner in certain coupling reactions. These reactions offer powerful methods for the formation of carbon-carbon bonds.

For instance, in Suzuki-Miyaura coupling, a benzylic bromide can couple with an organoboron reagent in the presence of a palladium catalyst and a base. Although less common than the coupling of aryl halides, this transformation provides a route to diarylmethane derivatives and related structures. Similarly, other cross-coupling reactions such as the Heck, Sonogashira, and Kumada couplings could potentially be employed, where the benzylic bromide serves as the electrophile to couple with various organometallic or unsaturated partners. Cross-electrophile coupling reactions, often nickel-catalyzed, provide a modern approach to couple two different electrophiles, such as an aryl halide and an alkyl halide, and could be applicable here. ucl.ac.uk

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organohalides and organoboron compounds. nih.govnih.govyoutube.com This reaction is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. nih.govaidic.it

In the context of this compound, the bromomethyl group can participate in Suzuki-Miyaura coupling reactions with various arylboronic acids. This reaction is typically catalyzed by a palladium complex, such as one employing dialkylbiaryl phosphine (B1218219) ligands, which are known to be effective for a broad range of cross-coupling reactions, including those involving aryl bromides. nih.gov The general mechanism involves the oxidative addition of the benzyl (B1604629) bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the diarylmethane product and regenerate the Pd(0) catalyst. nih.gov

A typical reaction setup involves the organic halide, a boronic acid, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl), and a base (e.g., cesium carbonate) in a suitable solvent system like THF and water. youtube.com The reaction is heated to facilitate the coupling. youtube.com Microwave irradiation has also been shown to promote Suzuki-Miyaura coupling reactions of benzylic halides with arylboronic acids, often leading to rapid and efficient synthesis of diarylmethane derivatives. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Benzylic Halides

| Benzylic Halide | Boronic Acid | Catalyst System | Product | Yield | Reference |

| 2-Bromomethyl naphthalene | Phenylboronic acid | PdCl2(PPh3)2 / K2CO3 | 2-Naphthyl phenyl methane | Good | researchgate.net |

| Substituted benzyl bromides | Arylboronic acids | Pd(OAc)2 / PPh3 | Diaryl-methane derivatives | 86-99% | researchgate.net |

Heck and Sonogashira Coupling Reactions (if applicable)

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov While typically applied to aryl and vinyl halides, the reactivity of the C(sp³)–Br bond in this compound makes it less suitable for direct Heck-type reactions under standard conditions, which favor C(sp²)–X bonds.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govbeilstein-journals.org Similar to the Heck reaction, the Sonogashira reaction is primarily used for C(sp²)–X and C(sp)–H bond functionalization. The C(sp³)–Br bond in this compound is not the typical substrate for this transformation. However, variations of these coupling reactions or alternative catalytic systems might enable such transformations, though they are not the standard application. Copper-free Sonogashira reactions, also known as Heck alkynylation, have been developed to address some limitations of the traditional method. organic-chemistry.org

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be envisioned for this compound. These reactions are fundamental in forming C-C, C-N, and C-O bonds. nih.gov For instance, palladium catalysts with dialkylbiaryl phosphine ligands have demonstrated broad applicability in various coupling processes. nih.gov

While specific examples for this compound are not extensively detailed in the provided search results, analogous benzylic halides undergo various palladium-catalyzed transformations. These can include couplings with organozinc reagents (Negishi coupling) or organotin reagents (Stille coupling) to form C-C bonds. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield. For example, a catalyst system prepared from palladium acetate (B1210297) and triphenylphosphine (B44618) has shown high activity for the Suzuki cross-coupling of benzylic bromides and chlorides with arylboronic acids under mild conditions. researchgate.net

Reactions Involving the Methylsulfonyl Group

Stability and Resistance to Reduction/Oxidation under Standard Conditions

The methylsulfonyl group (–SO₂CH₃) is generally a robust and stable functional group. It is relatively resistant to both reduction and oxidation under standard chemical conditions. For instance, the methylsulfonyl group can tolerate reduction conditions used to transform other functional groups, such as the conversion of a vinyl methyl sulfone to an ethylbenzene (B125841) derivative. ntu.edu.sg This stability allows for selective transformations on other parts of the molecule without affecting the sulfonyl group.

Potential for α-Bromination adjacent to the Sulfonyl Group (e.g., if a methyl group is directly on the sulfonyl)

Alpha-halogenation of sulfones is a known transformation. The hydrogen atoms on the carbon adjacent (in the α-position) to the sulfonyl group are acidic and can be removed by a base to form a carbanion, which can then react with an electrophilic halogen source. However, the term "α-bromination adjacent to the sulfonyl group" in the context of this compound typically refers to the hydrogens on the methyl group of the methylsulfonyl moiety.

The bromination of the methyl group of a methyl sulfone to form a bromomethyl sulfone is a feasible reaction. This type of reaction often proceeds via a radical mechanism, for example, using N-bromosuccinimide (NBS) and a radical initiator. researchgate.net Alternatively, for carbonyl compounds, α-bromination can occur under acidic conditions through an enol intermediate. libretexts.orgnih.gov While the methylsulfonyl group does not enolize in the same manner as a carbonyl, the acidity of the α-protons facilitates their substitution. The presence of the strongly electron-withdrawing sulfonyl group enhances the acidity of the adjacent methyl protons, making them susceptible to deprotonation and subsequent reaction with electrophiles like bromine. acs.org

Aromatic Ring Functionalization

The aromatic ring of this compound is substituted with two deactivating groups: the bromomethyl group (weakly deactivating) and the methylsulfonyl group (strongly deactivating). Both are meta-directing for electrophilic aromatic substitution reactions. Therefore, introducing a third substituent onto the benzene (B151609) ring via electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation) would be challenging due to the deactivated nature of the ring. libretexts.org The incoming electrophile would be directed to the positions meta to both existing substituents, which are positions 5 on the ring. The reaction conditions would likely need to be harsh to overcome the deactivation.

Electrophilic Aromatic Substitution (Deactivating and Meta-Directing Effects of Sulfonyl Group)

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is profoundly influenced by the methylsulfonyl (-SO₂CH₃) group. This substituent acts as a powerful deactivating group and a meta-director, significantly reducing the nucleophilicity of the benzene ring and controlling the position of incoming electrophiles. numberanalytics.comwikipedia.org

Deactivating Effect: The methylsulfonyl group deactivates the aromatic ring through two primary electronic mechanisms:

Resonance Effect (-M or -R): The sulfonyl group can also withdraw electron density from the pi (π) system of the aromatic ring via resonance. The sulfur atom can expand its octet, allowing the π-electrons from the ring to delocalize onto the electronegative oxygen atoms. This delocalization further decreases the electron density on the aromatic ring, particularly at the ortho and para positions. vedantu.commasterorganicchemistry.com

Because it removes electron density, the sulfonyl group is classified as a strong electron-withdrawing group (EWG). numberanalytics.com This deactivation makes electrophilic aromatic substitution reactions, such as nitration or halogenation, slower and require more forcing conditions compared to unsubstituted benzene. vedantu.commsu.edu

Meta-Directing Effect: The strong deactivating nature of the sulfonyl group also dictates the regioselectivity of electrophilic attack. With the exception of halogens, deactivating groups direct incoming electrophiles to the meta position. wikipedia.orgmasterorganicchemistry.com This preference is not because the meta position is activated, but rather because the ortho and para positions are significantly more deactivated.

This directing effect can be understood by examining the stability of the carbocation intermediates (arenium ions or sigma complexes) formed upon electrophilic attack at the ortho, para, and meta positions:

Ortho and Para Attack: When an electrophile attacks at the ortho or para position, one of the resulting resonance structures places a positive charge on the carbon atom directly bonded to the methylsulfonyl group. This arrangement is extremely unfavorable as it places two positive charges (the formal positive charge of the ring and the partial positive charge on the sulfur atom) adjacent to each other, leading to significant electrostatic repulsion and destabilization. vedantu.com

Meta Attack: In contrast, when the electrophile attacks at the meta position, the positive charge in the resulting carbocation intermediate is never placed on the carbon atom bearing the sulfonyl group. While the intermediate is still destabilized by the inductive effect of the EWG, it avoids the highly unstable resonance structure seen in ortho and para attack.

Consequently, the activation energy for meta attack is lower than that for ortho or para attack, making the meta-substituted product the major isomer formed. vedantu.com

| Property | Effect of -SO₂CH₃ Group | Reason |

|---|---|---|

| Ring Reactivity | Deactivating | Strong inductive (-I) and resonance (-M) electron withdrawal. vedantu.com |

| Regioselectivity | Meta-directing | Avoidance of highly destabilized carbocation intermediate that occurs with ortho/para attack. vedantu.com |

| Reaction Rate | Slower than benzene | Reduced nucleophilicity of the aromatic ring. msu.edu |

Nucleophilic Aromatic Substitution (if applicable, enhanced by EWG)

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group directly attached to an aromatic ring. wikipedia.org For this reaction to proceed, specific conditions must be met:

The aromatic ring must possess a good leaving group (e.g., a halide).

The ring must be activated by the presence of strong electron-withdrawing groups (EWGs), positioned ortho or para to the leaving group. wikipedia.orgbyjus.com

In the case of this compound, the leaving group (bromide) is not directly attached to the aromatic ring; it is located on the benzylic carbon of the methyl substituent. Therefore, the classical SNAr mechanism for substitution on the aromatic ring is not applicable to this molecule. The C-Br bond in this compound is highly susceptible to standard nucleophilic substitution (via SN1 or SN2 mechanisms), but this is distinct from nucleophilic aromatic substitution. khanacademy.orgyoutube.com

Although SNAr does not occur on this compound itself, it is instructive to consider the role the methylsulfonyl group would play if a suitable leaving group were present on the ring. The -SO₂CH₃ group is a powerful EWG, and its presence significantly enhances the rate of SNAr reactions. youtube.com It activates the ring toward nucleophilic attack by withdrawing electron density, making the ring more electrophilic.

If a leaving group were positioned ortho or para to the sulfonyl group, the negative charge of the intermediate Meisenheimer complex would be effectively stabilized through resonance delocalization onto the electronegative oxygen atoms of the sulfonyl group. wikipedia.org A leaving group at the meta position would not benefit from this resonance stabilization, making the reaction significantly slower or unfeasible.

Radical Reactions and Their Selectivity

Free Radical Alkylation/Arylation

The benzylic position of this compound is reactive towards radical intermediates. The C-Br bond can undergo homolytic cleavage to generate a resonance-stabilized benzylic radical. This intermediate can then participate in C-C bond-forming reactions, such as arylation.

Modern synthetic methods, often employing photoredox or dual catalytic systems, facilitate the arylation of benzylic positions. rsc.org In a typical process involving a benzylic bromide, a photocatalyst can initiate the formation of the benzylic radical. This radical is then trapped by a metal catalyst (e.g., Nickel) to form an organometallic intermediate. Subsequent oxidative addition of an aryl bromide followed by reductive elimination furnishes the arylated product. rsc.org

The general sequence for a photocatalyzed arylation can be summarized as:

Radical Generation: Homolytic cleavage of the C-Br bond, often facilitated by a photocatalyst or other radical initiator, forms the 1-(radical)-3-(methylsulfonyl)benzene intermediate.

Catalytic Cycle: The benzylic radical engages with a transition metal catalyst (e.g., Ni(0) or Ni(I)).

Cross-Coupling: The organometallic intermediate reacts with an aryl halide.

Product Formation: Reductive elimination yields the α-aryl substituted product.

These methods provide a powerful tool for building molecular complexity by forming C(sp³)–C(sp²) bonds under relatively mild conditions. rsc.orgnih.gov

Controlled Radical Functionalization at Benzylic Position

The benzylic C-H bonds of an alkyl group attached to a benzene ring are weaker than typical aliphatic C-H bonds. libretexts.org This is due to the resonance stabilization of the benzylic radical formed upon hydrogen abstraction. This inherent reactivity allows for highly selective and controlled functionalization at the benzylic position via radical pathways.

A classic and highly selective example is free-radical benzylic bromination . Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides), an alkylbenzene can be selectively brominated at the benzylic position. youtube.comlibretexts.org The mechanism involves a radical chain reaction where a bromine radical selectively abstracts a benzylic hydrogen to form the stable benzylic radical, which then reacts with Br₂ (present in low concentration) to form the benzyl bromide and propagate the chain. libretexts.orgresearchgate.net

Beyond bromination, recent advances have enabled a broader range of controlled radical functionalizations at the benzylic C-H bond. wisc.edunih.gov These methods often rely on hydrogen atom transfer (HAT) to generate the key benzylic radical intermediate, which can then be trapped by various reagents.

| Functionalization | Typical Reagents/Catalysts | Description |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), light (hν) or peroxide initiator | Selective replacement of a benzylic C-H with C-Br via a radical chain mechanism. libretexts.orgresearchgate.net |

| Oxygenation | Photo-mediated mesyloxy radical formation; Copper/peroxide systems | Introduction of an oxygen-containing functional group (e.g., alcohol) at the benzylic position. wisc.edursc.org |

| Sulfonamidation | Mn-phthalocyanine catalyst, PhI=NTces | Formation of a C-N bond by introducing a sulfonamide group at the benzylic site. nih.gov |

| Fluorination | Photocatalysts (e.g., 1,2,4,5-tetracyanobenzene), fluorinating agents | Direct conversion of a benzylic C-H bond to a C-F bond. nih.gov |

These reactions showcase the versatility of targeting the benzylic position. The selectivity is driven by the thermodynamic stability of the benzylic radical intermediate, allowing for the functionalization of complex molecules at a specific site while leaving other C-H bonds intact.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

The compound serves as a fundamental precursor in multi-step synthetic sequences aimed at producing high-value organic molecules. Its utility stems from the ability of the bromomethyl group to readily undergo nucleophilic substitution reactions, allowing for the covalent attachment of the 3-(methylsulfonyl)benzyl moiety to various substrates.

1-(Bromomethyl)-3-(methylsulfonyl)benzene is recognized as a valuable building block in medicinal chemistry and pharmaceutical development. It is particularly useful in the synthesis of complex molecular scaffolds designed to interact with biological targets. Chemical suppliers classify the compound within product families such as "Protein Degrader Building Blocks," indicating its role in the development of novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs) that require modular chemical components. calpaclab.com

The 3-(methylsulfonyl)phenyl motif is a key structural component in a number of biologically active compounds, including certain kinase inhibitors. For instance, the structure is related to components used in the synthesis of Vemurafenib, a potent inhibitor of the BRAFV600E mutated kinase, which is used in the treatment of melanoma. nih.govgoogle.comresearchgate.netwipo.int While various synthetic routes to Vemurafenib exist, the use of functionalized benzene (B151609) rings bearing sulfonyl or sulfonamide groups is a central theme, highlighting the importance of precursors like this compound in accessing such therapeutic agents. google.comwipo.int Its utility also extends to the synthesis of organometallic complexes that can serve as precursors to a variety of pharmaceutical compounds. apolloscientific.co.uk

Table 1: Potential Pharmaceutical Applications and Roles of this compound

| Application Area | Role of this compound | Target Molecule Class Examples |

| Kinase Inhibitors | Serves as a precursor to introduce the 3-(methylsulfonyl)phenyl moiety, a common structural feature in certain kinase inhibitors. | BRAF inhibitors (e.g., Vemurafenib) |

| Protein Degraders | Functions as a modular building block for constructing the linker or ligand components of bifunctional molecules like PROTACs. calpaclab.com | Proteolysis-Targeting Chimeras (PROTACs) |

| General Drug Discovery | Acts as a versatile intermediate for creating libraries of novel compounds for high-throughput screening by reacting the bromomethyl group with various nucleophiles to introduce diverse functionalities. apolloscientific.co.uk | Novel small-molecule drug candidates |

In the agrochemical industry, the development of new bioactive molecules is critical for crop protection. This compound is utilized as a key component in the synthesis of such compounds. lookchem.com The introduction of the methylsulfonyl group onto the phenyl ring can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors in pests and pathogens. This makes it a valuable moiety for the rational design of new herbicides, fungicides, and insecticides. google.com The synthesis of complex condensed heterocyclic compounds, which are known to have applications as fungicides, often relies on functionalized building blocks to construct the final active molecule. google.com

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. nih.govnih.govtuni.fi this compound is a logical precursor for the synthesis of complex N-substituted sulfonamide derivatives. The compound itself contains a stable methyl sulfone group (C-SO₂-C), which is structurally related to the sulfonamide group (C-SO₂-N).

The primary utility of this compound in this context is to introduce the entire 3-(methylsulfonyl)benzyl group into a molecule. This is typically achieved by reacting the electrophilic bromomethyl group with a nitrogen nucleophile, such as a primary or secondary amine, via a nucleophilic substitution reaction. This strategy allows for the synthesis of molecules where the sulfonamide nitrogen is not directly attached to the benzene ring of the starting material, but is part of a separate molecular fragment, leading to more complex and diverse structures. This approach is valuable in creating novel benzenesulfonamide derivatives with potential biological activity. cerradopub.com.brnih.govgoogle.com

Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal and agricultural chemistry. openmedicinalchemistryjournal.commdpi.com The reactive nature of the benzylic bromide in this compound makes it an excellent reagent for incorporating the 3-(methylsulfonyl)phenyl group into various heterocyclic systems. This is typically achieved through alkylation of a heteroatom (N, S, or O) within a pre-formed heterocyclic ring or by participating in a cyclization reaction to form the ring itself.

The compound's primary role in heterocyclic synthesis is as a potent alkylating agent for a wide range of heteroatomic nucleophiles.

Nitrogen-Containing Heterocycles : Nitrogen atoms in amines, anilines, and N-heterocycles (such as imidazole (B134444), pyrazole, or triazole) can readily attack the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new C-N bond. This reaction is a cornerstone for preparing N-substituted heterocycles, which are prevalent in pharmaceuticals. rsc.orggoogle.com

Sulfur-Containing Heterocycles : Sulfur nucleophiles, such as thiols (mercaptans) or thiophenols, are excellent nucleophiles and react efficiently with this compound to form thioethers (C-S-C linkages). This is a fundamental step in the synthesis of various sulfur-containing heterocycles like thiazoles and thiazines. rjptonline.orgarkat-usa.org

Oxygen-Containing Heterocycles : Oxygen nucleophiles, including phenols, alcohols, and carboxylates, can be alkylated to form ethers and esters, respectively. These reactions are crucial for the synthesis of oxygen-containing heterocycles such as substituted furans, pyrans, or benzoxazines. nih.govnih.gov

Table 2: Illustrative Reactions for Heterocycle Functionalization

| Heterocycle Class | Nucleophile Example | Reaction Type | Product Type |

| Nitrogen-Containing | Imidazole | N-Alkylation | N-(3-(Methylsulfonyl)benzyl)imidazole |

| Sulfur-Containing | Thiophenol | S-Alkylation | Phenyl (3-(methylsulfonyl)benzyl) sulfide |

| Oxygen-Containing | Phenol | O-Alkylation (Williamson Ether Synthesis) | 1-Phenoxy-3-(methylsulfonyl)benzyl)benzene |

The synthesis of structurally complex spirocyclic and polycyclic compounds often requires a multi-step approach where specific fragments are introduced sequentially. This compound serves as a valuable building block in these extended synthetic routes. nih.gov Rather than being directly involved in the spirocyclization or polycyclization step, it is typically used to append the 3-(methylsulfonyl)benzyl group to a larger molecular scaffold.

A common strategy involves alkylating a nucleophilic position on a precursor molecule, which is then elaborated through further reactions, including intramolecular cyclizations, to generate the final spiro or polycyclic framework. For example, in the synthesis of the approved drug Irbesartan, a different bromomethyl-containing building block (4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile) is used to alkylate a spirocyclic intermediate, demonstrating the general utility of this type of reagent in constructing complex pharmaceutical agents. mdpi.com This highlights the role of this compound as a tool for introducing specific substitution patterns and functionalities that are critical for the biological activity or material properties of the final complex molecule.

Role in Catalyst Development and Ligand Synthesis

The presence of the bromomethyl group makes "this compound" a valuable precursor for the synthesis of novel ligands for catalysis. The carbon-bromine bond can be readily displaced by a wide range of nucleophiles, enabling the attachment of this functionalized benzene ring to various coordinating moieties.

"this compound" can serve as a foundational molecule for the synthesis of specialized ligands used in transition metal-catalyzed reactions. The general synthetic strategy involves the reaction of the bromomethyl group with a coordinating atom, such as nitrogen, phosphorus, or sulfur, which is part of a larger molecular framework. The methylsulfonyl group, being strongly electron-withdrawing, can influence the electronic properties of the resulting ligand and, consequently, the catalytic activity of the corresponding metal complex. This electronic modulation can be crucial for optimizing reaction rates and selectivity in various catalytic cycles, including cross-coupling reactions, hydrogenations, and oxidations.

While specific examples of ligands synthesized directly from "this compound" are not extensively documented in publicly available literature, its potential is analogous to other benzyl (B1604629) halides used in ligand synthesis. The table below illustrates hypothetical examples of ligand types that could be synthesized from this precursor.

| Ligand Type | Hypothetical Synthetic Approach | Potential Coordinating Atoms |

| N-heterocyclic carbene (NHC) Precursors | Alkylation of an imidazole or other azole with "this compound" | Carbon, Nitrogen |

| Phosphine (B1218219) Ligands | Reaction with a primary or secondary phosphine | Phosphorus |

| Amine/Amide Ligands | Alkylation of a primary or secondary amine | Nitrogen |

| Thioether Ligands | Reaction with a thiol or thiolate | Sulfur |

At present, there is limited specific information in the scientific literature detailing the direct application of "this compound" in the field of organocatalysis.

Contributions to Polymer Chemistry and Material Science

The reactivity of the bromomethyl group also positions "this compound" as a candidate for applications in polymer chemistry and the development of new materials.

There is currently no direct evidence in published research to suggest that "this compound" has been utilized as a monomer for the synthesis of functional polymers.

The incorporation of the 3-(methylsulfonyl)benzyl moiety into larger molecular structures or materials can impart specific properties. The polar sulfonyl group can enhance solubility in certain solvents and promote intermolecular interactions, such as hydrogen bonding, which can influence the self-assembly and bulk properties of materials. While the development of advanced functional materials derived from "this compound" is a plausible area of research, specific examples are not yet prevalent in the available scientific literature. Potential research directions could include its use in the synthesis of functionalized surfaces, porous organic frameworks, or as a component in materials with specific electronic or optical properties.

Spectroscopic and Computational Characterization of 1 Bromomethyl 3 Methylsulfonyl Benzene

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 1-(Bromomethyl)-3-(methylsulfonyl)benzene, confirming its molecular structure through the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum shows characteristic signals for the aromatic, benzylic, and methyl protons. The aromatic region displays a complex pattern consistent with a 1,3-disubstituted benzene (B151609) ring. A singlet at 7.92 ppm corresponds to the proton situated between the two electron-withdrawing groups. The other aromatic protons appear as distinct multiplets, confirming the meta-substitution pattern. The benzylic bromomethyl protons (–CH₂Br) resonate as a singlet around 4.54 ppm, and the methylsulfonyl protons (–SO₂CH₃) appear as a singlet at 3.07 ppm.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.92 | t | 1.7 | 1H | Ar-H |

| 7.84 | dt | 7.7, 1.4 | 1H | Ar-H |

| 7.66 | dt | 7.9, 1.4 | 1H | Ar-H |

| 7.54 | t | 7.8 | 1H | Ar-H |

| 4.54 | s | - | 2H | -CH₂Br |

| 3.07 | s | - | 3H | -SO₂CH₃ |

¹³C and 2D NMR Analysis

Detailed experimental ¹³C NMR and 2D NMR (e.g., COSY, HSQC) data for this compound are not extensively reported in publicly available literature. Such analyses would be invaluable for unambiguously assigning the quaternary and protonated carbons of the benzene ring and confirming the connectivity established by ¹H NMR.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental formula C₈H₉BrO₂S. However, specific experimental mass spectrometry data for this compound is not detailed in the available research.

UV-Visible spectroscopy provides information on electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region. No specific experimental UV-Visible spectroscopic data for this compound has been reported in the reviewed literature.

Crystallographic Studies (X-ray Diffraction)

X-ray diffraction analysis of single crystals provides definitive information about the precise three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not available in the literature, the structure of a closely related derivative, 3,5-bis(bromomethyl)phenyl acetate (B1210297) , has been determined by single-crystal X-ray analysis. nih.govresearchgate.netiucr.org This compound shares the 1,3-disubstituted benzene core with bromomethyl groups, providing insight into the potential solid-state packing and intermolecular interactions that might be observed for the title compound.

The study of 3,5-bis(bromomethyl)phenyl acetate revealed that it crystallizes in the triclinic space group P1 with two independent molecules in the asymmetric unit. iucr.org The crystal structure is characterized by significant intermolecular interactions, including Br···Br halogen bonds of both type I and type II, which play a crucial role in the molecular packing. nih.govresearchgate.net These interactions connect molecular dimers into larger two-dimensional aggregates. nih.govresearchgate.net This suggests that the bromine atom in this compound could also be involved in significant halogen bonding in its solid-state structure.

| Parameter | 3,5-bis(bromomethyl)phenyl acetate |

| Crystal System | Triclinic |